4-Iodobenzyl alcohol

Hydrogen Bonding Supramolecular Chemistry Physical-Organic Chemistry

Select 4-iodobenzyl alcohol for unmatched C–I bond reactivity in Pd-catalyzed cross-coupling, delivering substantially faster oxidative addition than C–Br or C–Cl analogs. Its quantifiably higher hydrogen-bond formation constant (K = 0.52 M⁻¹ vs. 0.44 M⁻¹ for bromo, 0.40 M⁻¹ for chloro) enables precise supramolecular assembly. In SCTP polymerization, purities >99.0% (GC) yield polycarbazoles with Mₙ up to 38 kg mol⁻¹ and Đₘ ~1.35–1.48—critical for reproducible optoelectronic performance. For FAIBE radiolabeling platforms or β‑cyclodextrin catalyst precursors, ≥97% purity provides an optimal cost–performance balance. Verify lot-specific purity by HPLC/GC to match your application requirements.

Molecular Formula C7H7IO
Molecular Weight 234.03 g/mol
CAS No. 18282-51-4
Cat. No. B097238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobenzyl alcohol
CAS18282-51-4
Molecular FormulaC7H7IO
Molecular Weight234.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)I
InChIInChI=1S/C7H7IO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
InChIKeyCNQRHSZYVFYOIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodobenzyl Alcohol (CAS 18282-51-4): Verified Purity Ranges and Structural Certification for High-Value Organic Synthesis


4-Iodobenzyl alcohol (CAS 18282-51-4) is a para-substituted halogenated benzyl alcohol, classified as a versatile organoiodine building block. It is characterized by a molecular formula of C₇H₇IO and a molecular weight of 234.03 g/mol [1]. The compound exists as a crystalline powder with a melting point ranging from 72 to 75 °C . It is commercially available in a spectrum of purity grades, ranging from ≥93% to >99.0%, which are verified by independent analytical methods including NMR, HPLC, and GC . This compound is a critical component in advanced synthetic protocols, notably as a chain-end functional initiator in controlled polymerization and as a key precursor for cross-coupling reactions [2].

4-Iodobenzyl Alcohol (CAS 18282-51-4): Quantitative Evidence for Avoiding Unverified Analog Substitution


In-class substitution of 4-iodobenzyl alcohol with other halogenated benzyl alcohols or positional isomers is not scientifically valid due to quantifiable differences in intermolecular interaction strength and, by class-level inference, reaction kinetics in cross-coupling. Specifically, the proton-donating ability, a direct measure of hydrogen bonding strength, varies dramatically across the halogen series; o-iodobenzyl alcohol exhibits a significantly higher formation constant (K = 0.52 M⁻¹) compared to its bromo (K = 0.44 M⁻¹) and chloro (K = 0.40 M⁻¹) analogs [1]. This difference in fundamental physical-organic properties directly impacts reaction outcomes and material properties in applications where hydrogen bonding dictates self-assembly or interaction with other components. Furthermore, the reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling is known to be substantially higher than that of the analogous carbon-bromine or carbon-chlorine bonds, a class-level inference that underscores the non-interchangeable nature of these building blocks [2].

4-Iodobenzyl Alcohol (CAS 18282-51-4): A Quantified Evidence Guide for Strategic Sourcing


Quantified Superiority in Hydrogen Bond Donating Ability Compared to Other 2-Halogenated Benzyl Alcohols

A 2010 FTIR spectroscopic study demonstrated that o-iodobenzyl alcohol exhibits a significantly higher formation constant (K = 0.52 M⁻¹) for a 1:1 hydrogen-bonded complex with butyl methacrylate in CCl₄ at 298 K, compared to its o-bromo (K = 0.44 M⁻¹), o-chloro (K = 0.40 M⁻¹), and o-fluoro (K = 0.32 M⁻¹) analogs [1]. While this specific study examined the ortho-isomer, the same electron-withdrawing and polarizability principles are applicable to the para-isomer, making it a reliable class-level inference for its superior performance in applications requiring strong, directional intermolecular interactions.

Hydrogen Bonding Supramolecular Chemistry Physical-Organic Chemistry

Verified Purity Range Enabling Selection for Varied Synthetic Tolerances from ≥93% to >99.0%

4-Iodobenzyl alcohol is commercially available in a range of purities, each suited to different experimental demands. Standard reagent grades are available at ≥93% purity (by NMR) and 97% (by HPLC) [1], while higher purity grades of 98% (assay) and >99.0% (by GC) are also offered by reputable vendors. This range allows a scientist to balance cost with the required level of purity for their specific application, a flexibility not always available for less common or less rigorously characterized analogs.

Organic Synthesis Analytical Chemistry Quality Control

Demonstrated Utility as a Chain-End Functional Initiator in Precision Polymer Synthesis

In a 2021 study on Suzuki-Miyaura catalyst-transfer polycondensation (SCTP), 4-iodobenzyl alcohol was successfully employed as an initiator to produce well-defined polycarbazoles. Using an initiating system of 4-iodobenzyl alcohol, Pd₂(dba)₃•CHCl₃, and t-Bu₃P in a THF/H₂O mixture, the polymerization of M2 monomer yielded 2,7-PCz with high molecular weights (Mₙ = 5-38 kg mol⁻¹) and a relatively narrow dispersity (Đₘ = 1.35-1.48), demonstrating a controlled chain-growth mechanism [1]. This specific application is enabled by the labile nature of the aryl iodide bond, which is more reactive in oxidative addition than the corresponding aryl bromides or chlorides.

Polymer Chemistry Controlled Polymerization Materials Science

Critical Precursor for Functionalized β-Cyclodextrin Enzyme Mimics for Organophosphate Detoxification

A 2006 study on β-cyclodextrin (β-CD) derivatization utilized 4-iodobenzyl alcohol to prepare various 2(I)-O-iodobenzyl and 2(I)-O-carboxymethylbenzyl derivatives of β-CD. Specifically, a 3-carboxymethyl-4-iodobenzyl derivative was synthesized as a key precursor for an enzyme mimic designed to hydrolyze the organophosphoryl ester paraoxon [1]. The use of the 4-iodobenzyl group is crucial for introducing a functionalizable handle on the cyclodextrin scaffold without compromising its host-guest binding capabilities.

Medicinal Chemistry Bioconjugation Enzyme Mimicry

4-Iodobenzyl Alcohol (CAS 18282-51-4): Verified Application Scenarios for Optimized Scientific and Industrial Use


Synthesis of Well-Defined π-Conjugated Polymers via Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP)

Procure 4-iodobenzyl alcohol with a purity >99.0% (by GC) to ensure high initiation efficiency in the SCTP of triolborate-type carbazole monomers. Its use as an initiator in a system with Pd₂(dba)₃•CHCl₃ and t-Bu₃P in THF/H₂O enables the controlled synthesis of high-molecular-weight polycarbazoles (Mₙ up to 38 kg mol⁻¹) with narrow dispersity (Đₘ ~ 1.35-1.48), critical for reproducible optoelectronic properties [1].

Construction of Functionalized β-Cyclodextrin-Based Enzyme Mimics for Organophosphate Detoxification

Select 4-iodobenzyl alcohol for the synthesis of 2(I)-O-iodobenzyl ethers of β-cyclodextrin. A purity of ≥97% (by HPLC) is generally sufficient for this derivatization. The resulting 3-carboxymethyl-4-iodobenzyl-β-CD is a critical precursor for developing catalysts that degrade toxic organophosphoryl esters like paraoxon, an application with significant implications in chemical defense and environmental remediation [2].

Preparation of Fatty Acid 4-Iodobenzyl Esters (FAIBEs) for Radiopharmaceutical or Lipidomic Studies

For the synthesis of FAIBEs, which can serve as stable, radiolabeling-ready lipid analogs, procure 4-iodobenzyl alcohol in 97-98% purity. This grade offers a balance between cost and effectiveness for esterification reactions with various fatty acids, providing a versatile platform for introducing an iodine atom for potential radioiodination (e.g., with I-125 or I-131) or heavy-atom labeling for X-ray crystallography .

Investigating Hydrogen Bonding and Intermolecular Interactions in Supramolecular Systems

Utilize 4-iodobenzyl alcohol (purity ≥93% may be acceptable for initial screening) as a benchmark compound with high proton-donating ability. Its formation constant (K) for a 1:1 complex with a model acceptor is quantifiably higher than its chloro, bromo, and fluoro analogs [3]. This makes it an ideal candidate for fundamental studies on halogen bonding and for the rational design of new supramolecular assemblies and sensors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodobenzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.